Dopamine D2 Receptor Binding Affinity: D2AAK1_3 Derivative vs. D2AAK1 Lead
The derivative D2AAK1_3, which incorporates the (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl) scaffold, exhibits a binding affinity (Ki) of 151 nM for the human dopamine D2 receptor [1]. This represents a modification of the lead structure D2AAK1, which is an in vivo active multi-target compound with nanomolar affinity to a number of aminergic GPCRs [1]. The specific Ki value for D2AAK1_3 provides a quantitative benchmark for the scaffold's utility in designing D2 receptor ligands.
| Evidence Dimension | Binding affinity (Ki) to human dopamine D2 receptor |
|---|---|
| Target Compound Data | 151 nM (for D2AAK1_3 derivative) |
| Comparator Or Baseline | D2AAK1 (lead structure, nanomolar affinity to multiple GPCRs) |
| Quantified Difference | Specific Ki = 151 nM for the derivative containing the target scaffold |
| Conditions | In vitro radioligand binding assay, human dopamine D2 receptor |
Why This Matters
This quantitative affinity data justifies the selection of this specific scaffold for developing D2 receptor ligands, as it provides a defined potency baseline not available for simpler or unsubstituted tetrahydropyridine analogs.
- [1] Konstantinidou, M. et al. Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Molecules 2018, 23(9), 2249. DOI: 10.3390/molecules23092249 View Source
